molecular formula C14H12BrNO2S B14388468 N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine CAS No. 88061-49-8

N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine

Cat. No.: B14388468
CAS No.: 88061-49-8
M. Wt: 338.22 g/mol
InChI Key: SPBPBUPMDYBFKK-UHFFFAOYSA-N
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Description

N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine: is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom at the third position of the naphthalene ring, a carbothioyl group at the first position, and a glycine moiety attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine typically involves multiple steps:

    Bromination of Naphthalene: The starting material, naphthalene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromonaphthalene.

    Carbothioylation: The 3-bromonaphthalene is then subjected to a reaction with carbon disulfide and a base, such as sodium hydroxide, to introduce the carbothioyl group at the first position.

    Glycine Attachment: Finally, the carbothioylated product is reacted with N-methylglycine in the presence of a coupling agent like dicyclohexylcarbodiimide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carbothioyl group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.

    Coupling Reactions: The glycine moiety can participate in peptide coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like N-(3-aminonaphthalene-1-carbothioyl)-N-methylglycine or N-(3-thionaphthalene-1-carbothioyl)-N-methylglycine.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

Scientific Research Applications

N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine involves interactions with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloronaphthalene-1-carbothioyl)-N-methylglycine: Similar structure but with a chlorine atom instead of bromine.

    N-(3-Bromonaphthalene-1-carbothioyl)-N-ethylglycine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets

Properties

CAS No.

88061-49-8

Molecular Formula

C14H12BrNO2S

Molecular Weight

338.22 g/mol

IUPAC Name

2-[(3-bromonaphthalene-1-carbothioyl)-methylamino]acetic acid

InChI

InChI=1S/C14H12BrNO2S/c1-16(8-13(17)18)14(19)12-7-10(15)6-9-4-2-3-5-11(9)12/h2-7H,8H2,1H3,(H,17,18)

InChI Key

SPBPBUPMDYBFKK-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=S)C1=CC(=CC2=CC=CC=C21)Br

Origin of Product

United States

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